Spinosyn A aglycone

説明

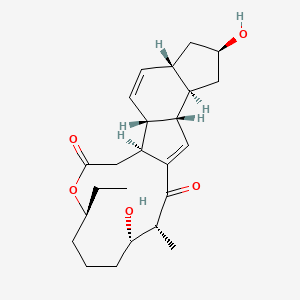

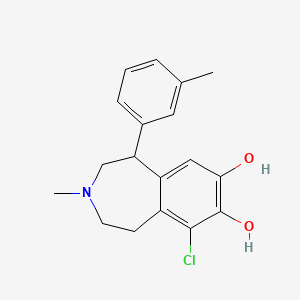

Spinosyn A aglycone is an acid degradation product produced by hydrolysis of both saccharide groups on spinosyn A, the major component of the commercial insecticide, spinosad . It is only weakly active as an insecticide as the saccharides are considered essential for potent activity .

Synthesis Analysis

The spinosyns are produced by the actinomycete Saccharopolyspora spinosa . They are a family of tetracyclic lactones to which are attached an aminosugar (D-forosamine) and a neutral sugar (L-rhamnose) . The spinosyn biosynthetic gene cluster contains five large genes encoding a type I polyketide synthase, and 14 genes involved in modification of the macrolactone, or in the synthesis, modification and attachment of the deoxysugars .Molecular Structure Analysis

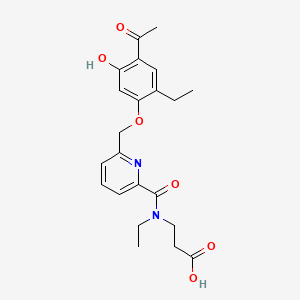

Spinosyn A aglycone has a molecular formula of C24H34O5 . The core structure is a polyketide-derived tetracyclic macrolide .Chemical Reactions Analysis

The spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The rhamnose residue must be added to this aglycone (forming the pseudoaglycone, PSA) before the forosamine can be incorporated .Physical And Chemical Properties Analysis

Spinosyn A aglycone is a white solid . It is soluble in ethanol, methanol, DMF, and DMSO . Small changes in the chemical structure of the spinosyns lead to large differences in physical and biological properties .科学的研究の応用

Insecticidal Activity

Spinosyn A aglycone is a degradation product of spinosyn A, which is a major component of the commercial insecticide, spinosad. Although it is only weakly active as an insecticide due to the absence of saccharides, which are essential for potent activity, it serves as a base compound for studying insecticidal mechanisms and developing new insecticides .

Agricultural Applications

The spinosyns, including Spinosyn A aglycone, have been used in agriculture to control pests. They are known for their unique mechanism of action involving disruption of nicotinic acetylcholine receptors, which makes them effective against a wide range of insects affecting crops .

Veterinary Medicine

Spinosyn A aglycone derivatives have shown effectiveness against insects and acarids that threaten livestock. This application is crucial for protecting animals from diseases transmitted by these pests .

Biochemical Research

The biosynthesis pathway of Spinosyn A aglycone provides insights into polyketide synthase and bridging enzymes’ roles in forming aglycones from acetate and propionates. This research has broader implications for understanding and manipulating polyketide biosynthesis in other organisms .

Genetic Engineering

Genes involved in the biosynthesis of spinosyns, including Spinosyn A aglycone, have been studied for their potential to increase yield and efficiency in producing these compounds through genetic engineering techniques .

Synthetic Chemistry

Research has been conducted to create spinosyn analogs through synthetic chemistry, simplifying parts of the macrocycle and constructing it through sequential reactions. This work aims to develop more accessible spinosyn mimics with potential applications in various fields .

Amerigo Scientific - Spinosyn A aglycone Nature - The spinosyn family of insecticides: realizing the potential Springer - Recent advances in the biochemistry of spinosyns Springer - Spinosyn insecticides Springer - Genes for the biosynthesis of spinosyns: applications for yield

作用機序

Target of Action

Spinosyn A aglycone primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A aglycone can effectively disrupt the normal functioning of the nervous system in insects .

Mode of Action

The compound’s mode of action involves the disruption of nicotinic acetylcholine receptors . It acts as an allosteric agonist, binding to these receptors and causing a change in their conformation . This change disrupts the normal signaling process, leading to a loss of function in the targeted insects .

Biochemical Pathways

Spinosyn A aglycone is a product of the polyketide pathway . Its biosynthesis involves the formation of an aglycone from acetate and propionates by polyketide synthase and bridging enzymes . This is followed by glycosylation of the aglycone using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylation of the rhamnose . The resulting compound exhibits potent insecticidal activity .

Pharmacokinetics

It is known that the compound is produced by fermentation , suggesting that it may be metabolized and excreted by biological systems

Result of Action

The result of Spinosyn A aglycone’s action is potent insecticidal activity . By disrupting the function of nicotinic acetylcholine receptors, it causes paralysis and death in targeted insects . This makes it an effective agent for controlling many commercially significant species that cause extensive damage to crops and other plants .

Action Environment

The action of Spinosyn A aglycone can be influenced by various environmental factors. It is known that the compound shows potent activity and lower environmental effect, making it a useful agent for modern integrated pest management programs .

将来の方向性

Recent advances in the genetics and biochemistry of spinosyns have led to the development of more potent spinosad analogs, as well as enhancements in production yields . A second-generation spinosyn called spinetoram was launched, which showed improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum . Future progress will likely result from these recent advances .

特性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUILSVOGYVDG-MRAVEKNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinosyn A aglycone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Cyclopent-3-en-1-yl)methyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B1680995.png)

![8-ethyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B1680996.png)

![2-[(4-fluorophenyl)sulfonylamino]-3-methyl-N-(4-methyl-1-oxopentan-2-yl)butanamide](/img/structure/B1680998.png)

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-1-[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide](/img/structure/B1681004.png)

![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)